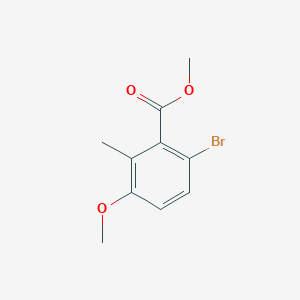

Methyl 6-bromo-3-methoxy-2-methylbenzoate

Description

The exact mass of the compound Methyl 6-bromo-3-methoxy-2-methylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 6-bromo-3-methoxy-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-bromo-3-methoxy-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-bromo-3-methoxy-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6-8(13-2)5-4-7(11)9(6)10(12)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXBCXWWUOZFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80710650 | |

| Record name | Methyl 6-bromo-3-methoxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55289-16-2 | |

| Record name | Methyl 6-bromo-3-methoxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-bromo-3-methoxy-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-bromo-3-methoxy-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Methyl 6-bromo-3-methoxy-2-methylbenzoate. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale to empower researchers in their synthetic endeavors. Given the limited availability of experimental data for this specific compound in public-access databases, this guide combines established synthetic methodologies for analogous structures with predictive analysis of its spectroscopic characteristics, ensuring a robust and scientifically grounded resource. Every protocol is designed as a self-validating system, and all theoretical claims are supported by authoritative references.

Compound Profile: Structural and Physicochemical Properties

Methyl 6-bromo-3-methoxy-2-methylbenzoate is a polysubstituted aromatic ester. Its structure incorporates a bromine atom, a methoxy group, and a methyl group on the benzene ring, in addition to the methyl ester functionality. This unique substitution pattern makes it a potentially valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

Table 1: Physicochemical Properties of Methyl 6-bromo-3-methoxy-2-methylbenzoate

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₃ | [PubChem][1] |

| Molecular Weight | 259.10 g/mol | [Sigma-Aldrich][2] |

| CAS Number | 55289-16-2 | [Sigma-Aldrich][2] |

| Appearance | Solid (predicted) | [Sigma-Aldrich][2] |

| IUPAC Name | methyl 6-bromo-3-methoxy-2-methylbenzoate | [PubChem][1] |

| SMILES | CC1=C(C=CC(=C1C(=O)OC)Br)OC | [PubChem][1] |

| InChI Key | TUXBCXWWUOZFOX-UHFFFAOYSA-N | [Sigma-Aldrich][2] |

| Predicted XLogP3 | 2.8 | [PubChem][1] |

Synthesis of Methyl 6-bromo-3-methoxy-2-methylbenzoate

The synthesis of the title compound is most logically achieved through a two-step process: the regioselective bromination of a suitable precursor followed by esterification. The most direct route involves the electrophilic bromination of 3-methoxy-2-methylbenzoic acid to yield 6-bromo-3-methoxy-2-methylbenzoic acid, which is then subjected to Fischer esterification.

Step 1: Synthesis of 6-Bromo-3-methoxy-2-methylbenzoic Acid

The primary challenge in this step is achieving the desired regioselectivity. The starting material, 3-methoxy-2-methylbenzoic acid, has multiple substituents that direct incoming electrophiles. The methoxy and methyl groups are ortho, para-directing, while the carboxylic acid group is meta-directing[3]. The strong activating effect of the methoxy group, combined with the directing influence of the other substituents, favors bromination at the C6 position[3].

Caption: Workflow for the synthesis of the carboxylic acid precursor.

Experimental Protocol: Electrophilic Bromination

This protocol is a generalized procedure and may require optimization based on laboratory conditions and desired purity.

Materials:

-

3-methoxy-2-methylbenzoic acid

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Appropriate solvent (e.g., acetic acid, dichloromethane)

-

Stirring apparatus

-

Reaction vessel with reflux condenser

-

Ice bath

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-methoxy-2-methylbenzoic acid (1.0 eq) in the chosen solvent.

-

Addition of Brominating Agent: Slowly add the brominating agent (e.g., NBS, 1.05 eq) portion-wise to the stirred solution. If using bromine, it should be added dropwise. The reaction may be exothermic, and an ice bath can be used to maintain the desired temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench any excess bromine with a sodium thiosulfate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Causality Behind Experimental Choices:

-

Choice of Brominating Agent: NBS is often preferred over liquid bromine as it is a solid and easier to handle, and can sometimes offer better regioselectivity[3].

-

Solvent: The choice of solvent can influence the reaction rate and selectivity. Acetic acid is a common choice for brominations.

-

Purification: The formation of isomeric byproducts is a significant challenge[3]. Recrystallization or column chromatography is crucial for isolating the desired 6-bromo isomer.

Step 2: Fischer Esterification to Methyl 6-bromo-3-methoxy-2-methylbenzoate

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic and effective method for this transformation, involving the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst[4].

Caption: Workflow for the final esterification step.

Experimental Protocol: Fischer Esterification [1][5]

Materials:

-

6-Bromo-3-methoxy-2-methylbenzoic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-bromo-3-methoxy-2-methylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol (which also acts as the solvent).

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.

-

Reflux: Heat the mixture to a gentle reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. Follow with a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude ester can be purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

-

Excess Methanol: Using methanol in large excess shifts the equilibrium of this reversible reaction towards the formation of the ester, maximizing the yield[4].

-

Acid Catalyst: A strong acid like sulfuric acid is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol[4].

-

Aqueous Work-up: The sodium bicarbonate wash is essential to remove the acid catalyst and any remaining carboxylic acid starting material, simplifying the purification process.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.35 | d | 1H | Ar-H | Aromatic proton ortho to the bromine atom. |

| ~ 6.85 | d | 1H | Ar-H | Aromatic proton para to the bromine atom and ortho to the methoxy group. |

| ~ 3.90 | s | 3H | -COOCH₃ | Methyl ester protons. |

| ~ 3.85 | s | 3H | -OCH₃ | Methoxy group protons. |

| ~ 2.40 | s | 3H | Ar-CH₃ | Aromatic methyl group protons. |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The aromatic protons are expected to appear as doublets due to coupling with each other.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 166 | C=O | Carbonyl carbon of the ester. |

| ~ 158 | C-OCH₃ | Aromatic carbon attached to the methoxy group. |

| ~ 135 | C-Br | Aromatic carbon attached to the bromine atom. |

| ~ 133 | C-COOCH₃ | Quaternary aromatic carbon attached to the ester group. |

| ~ 125 | Ar-CH | Aromatic methine carbon. |

| ~ 120 | C-CH₃ | Quaternary aromatic carbon attached to the methyl group. |

| ~ 115 | Ar-CH | Aromatic methine carbon. |

| ~ 56 | -OCH₃ | Methoxy carbon. |

| ~ 52 | -COOCH₃ | Methyl ester carbon. |

| ~ 20 | Ar-CH₃ | Aromatic methyl carbon. |

Note: These are estimated chemical shifts and the actual values may vary.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3000-2850 | Medium | C-H stretching (aliphatic and aromatic) |

| ~ 1725 | Strong | C=O stretching (ester) |

| ~ 1600, 1480 | Medium-Weak | C=C stretching (aromatic ring) |

| ~ 1250 | Strong | C-O stretching (ester and ether) |

| ~ 1100 | Medium | C-O stretching (ether) |

| ~ 800-600 | Medium-Strong | C-Br stretching and C-H out-of-plane bending |

Predicted Mass Spectrometry Fragmentation

In electron ionization mass spectrometry, Methyl 6-bromo-3-methoxy-2-methylbenzoate is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Key Predicted Fragments:

-

[M]⁺ and [M+2]⁺: Molecular ion peaks at m/z 258 and 260.

-

[M - 31]⁺: Loss of the methoxy group (-OCH₃) from the ester.

-

[M - 59]⁺: Loss of the carbomethoxy group (-COOCH₃).

-

Fragment ions corresponding to the brominated aromatic ring.

Chemical Reactivity and Potential Applications

The reactivity of Methyl 6-bromo-3-methoxy-2-methylbenzoate is governed by its functional groups.

-

The Ester Group: Can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be a site for transesterification reactions.

-

The Bromine Atom: As an aryl bromide, it is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, making the compound a valuable building block for more complex molecules.

-

The Aromatic Ring: The electron-donating methoxy and methyl groups, and the electron-withdrawing bromo and ester groups, influence the electron density of the aromatic ring, affecting its susceptibility to further electrophilic or nucleophilic aromatic substitution reactions.

Given its structure, this compound is a promising starting material for the synthesis of novel pharmaceutical agents and functional materials where a polysubstituted benzene core is required.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 6-bromo-3-methoxy-2-methylbenzoate is not widely available, data from closely related compounds such as other brominated methoxybenzoates suggest the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Hazards: May be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the supplier's SDS for the most up-to-date and specific safety information before handling this chemical.

Conclusion

Methyl 6-bromo-3-methoxy-2-methylbenzoate is a compound with significant potential as a synthetic intermediate. While the lack of readily available experimental data presents a challenge, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from analogous structures. The detailed protocols and the rationale behind them are intended to empower researchers to confidently incorporate this versatile building block into their synthetic strategies. As with any chemical synthesis, careful optimization and characterization are paramount for successful outcomes.

References

-

PubChem. Methyl 6-bromo-3-methoxy-2-methylbenzoate.[Link]

-

PubChem. Methyl 4-bromo-3-methoxybenzoate - 6 Safety and Hazards.[Link]

-

Homework.Study.com. In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester?[Link]

-

PubChem. 3-Bromo-6-methoxy-2-methylbenzoic acid.[Link]

-

OperaChem. Fischer Esterification-Typical Procedures.[Link]

-

Studylib. Fischer Esterification: Benzoic Acid Lab Manual.[Link]

Sources

An In-depth Technical Guide to Methyl 6-bromo-3-methoxy-2-methylbenzoate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Methyl 6-bromo-3-methoxy-2-methylbenzoate is a key substituted aromatic ester that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a methyl group on the benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, in-depth spectroscopic analysis, and its applications as a crucial intermediate in the development of novel therapeutic agents. The molecular weight of Methyl 6-bromo-3-methoxy-2-methylbenzoate is a fundamental physical constant, determined to be 259.10 g/mol . This in-depth guide is intended to equip researchers in the pharmaceutical and chemical industries with the essential knowledge to effectively utilize this valuable synthetic intermediate.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the fundamental properties of a chemical compound is paramount for its effective application in research and development. This section details the key physicochemical characteristics of Methyl 6-bromo-3-methoxy-2-methylbenzoate.

Molecular and Structural Data

The structural attributes of Methyl 6-bromo-3-methoxy-2-methylbenzoate are summarized in the table below. The presence of a bromine atom makes this compound an excellent substrate for cross-coupling reactions, while the ester and methoxy groups can be subjected to various chemical transformations.

| Property | Value | Source |

| Molecular Weight | 259.10 g/mol | |

| CAS Number | 55289-16-2 | |

| Empirical Formula | C₁₀H₁₁BrO₃ | |

| Physical Form | Solid |

Spectroscopic Data (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl and methoxy groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

-

Aromatic Protons (2H): Expected to appear as two distinct signals in the aromatic region (δ 6.5-8.0 ppm). The exact chemical shifts and coupling patterns will depend on the specific electronic environment created by the bromo, methoxy, and methyl groups.

-

Methoxy Protons (3H): A sharp singlet is anticipated around δ 3.8-4.0 ppm.

-

Ester Methyl Protons (3H): A singlet is expected in the region of δ 3.7-3.9 ppm.

-

Ring Methyl Protons (3H): A singlet should appear in the upfield region, typically around δ 2.2-2.5 ppm.

The carbon-13 NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for the different carbon atoms are as follows:

-

Carbonyl Carbon (C=O): Expected to be in the downfield region, around δ 165-175 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected in the range of δ 110-160 ppm. The carbon attached to the bromine atom will be significantly influenced by the halogen's electronegativity and will likely appear in the lower end of this range.

-

Methoxy Carbon (O-CH₃): A signal is anticipated around δ 55-60 ppm.

-

Ester Methyl Carbon (CO-O-CH₃): A signal is expected around δ 50-55 ppm.

-

Ring Methyl Carbon (Ar-CH₃): The most upfield signal, likely appearing around δ 15-25 ppm.

The mass spectrum of Methyl 6-bromo-3-methoxy-2-methylbenzoate will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

-

Molecular Ion (M⁺): Two peaks of almost equal intensity at m/z 258 and 260.

-

Key Fragmentation Patterns: Common fragmentation pathways for methyl benzoates include the loss of the methoxy radical (•OCH₃) to form an acylium ion, and the loss of the entire ester group. The presence of the bromine atom will be evident in the isotopic patterns of the resulting fragments.

Synthesis Protocol

The synthesis of Methyl 6-bromo-3-methoxy-2-methylbenzoate is typically achieved in a two-step process, starting from 3-methoxy-2-methylbenzoic acid. The first step involves the regioselective bromination of the aromatic ring, followed by the esterification of the resulting carboxylic acid.

Step 1: Synthesis of 6-bromo-3-methoxy-2-methylbenzoic acid

This step involves the electrophilic aromatic substitution of 3-methoxy-2-methylbenzoic acid. The directing effects of the substituents on the ring are crucial for achieving the desired regioselectivity. The strongly activating methoxy group and the methyl group are ortho, para-directing, while the deactivating carboxylic acid group is meta-directing. The interplay of these effects favors bromination at the C6 position[1].

Materials:

-

3-methoxy-2-methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Sodium sulfite solution (aqueous)

-

Sodium bicarbonate solution (saturated aqueous)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3-methoxy-2-methylbenzoic acid in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

-

Carefully add a catalytic amount of concentrated sulfuric acid dropwise.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-3-methoxy-2-methylbenzoic acid.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Esterification to Methyl 6-bromo-3-methoxy-2-methylbenzoate

The carboxylic acid obtained in the previous step is converted to its corresponding methyl ester via Fischer esterification.

Materials:

-

6-bromo-3-methoxy-2-methylbenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated aqueous)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 6-bromo-3-methoxy-2-methylbenzoic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the desired product, Methyl 6-bromo-3-methoxy-2-methylbenzoate.

-

Further purification can be achieved by column chromatography if necessary.

Caption: Synthetic workflow for Methyl 6-bromo-3-methoxy-2-methylbenzoate.

Applications in Drug Discovery and Medicinal Chemistry

Methyl 6-bromo-3-methoxy-2-methylbenzoate is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of the bromine atom allows for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern drug discovery for the construction of complex molecular scaffolds.

The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to an alcohol, providing further opportunities for molecular diversification. The methoxy and methyl groups can also influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

While specific examples of its direct use in blockbuster drugs are not widely published, its structural motifs are present in numerous compounds under investigation for various therapeutic areas, including oncology, inflammation, and infectious diseases. Its utility lies in its ability to serve as a versatile starting material for the generation of compound libraries for high-throughput screening.

Caption: Applications of the core compound in the synthesis of bioactive molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 6-bromo-3-methoxy-2-methylbenzoate. It is recommended to handle this compound in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A lab coat should be worn to prevent skin contact.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 6-bromo-3-methoxy-2-methylbenzoate is a strategically important building block for organic synthesis, particularly in the field of drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of facilitating its effective use in the laboratory. The provided protocols and spectroscopic predictions serve as a valuable resource for researchers and scientists engaged in the development of novel chemical entities with therapeutic potential.

References

-

PubChem. Methyl 6-bromo-3-methoxy-2-methylbenzoate. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of Methyl 6-bromo-3-methoxy-2-methylbenzoate

Introduction and Molecular Overview

Methyl 6-bromo-3-methoxy-2-methylbenzoate is a polysubstituted benzene derivative. Its structure, featuring a bromine atom, a methoxy group, a methyl group, and a methyl ester function, presents a unique electronic and steric environment, making it an interesting candidate for further chemical transformations. Understanding its spectroscopic signature is paramount for its unambiguous identification and for quality control in synthetic applications.

Below is a diagram of the molecular structure of Methyl 6-bromo-3-methoxy-2-methylbenzoate.

Caption: Synthesis of the carboxylic acid precursor.

Experimental Protocol:

-

In a fume hood, dissolve 3-methoxy-2-methylbenzoic acid in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a beaker containing ice water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-bromo-3-methoxy-2-methylbenzoic acid.

Step 2: Fischer Esterification to Methyl 6-bromo-3-methoxy-2-methylbenzoate

The carboxylic acid is then converted to its methyl ester via Fischer esterification, a classic acid-catalyzed reaction with an excess of methanol. [1]

Caption: Fischer esterification to the target compound.

Experimental Protocol:

-

In a round-bottom flask, suspend 6-bromo-3-methoxy-2-methylbenzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

After completion, allow the mixture to cool to room temperature and then neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure Methyl 6-bromo-3-methoxy-2-methylbenzoate.

Predicted Spectroscopic Data and Interpretation

The following sections provide a detailed prediction and interpretation of the key spectroscopic data for Methyl 6-bromo-3-methoxy-2-methylbenzoate.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl, methoxy, and methyl ester groups.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | Doublet | 1H | Ar-H |

| ~ 6.8 - 7.0 | Doublet | 1H | Ar-H |

| ~ 3.9 | Singlet | 3H | -OCH₃ (ester) |

| ~ 3.8 | Singlet | 3H | -OCH₃ (ether) |

| ~ 2.4 | Singlet | 3H | Ar-CH₃ |

Interpretation:

-

Aromatic Protons: The two aromatic protons are on adjacent carbons and will therefore appear as doublets due to spin-spin coupling. The exact chemical shifts are influenced by the electronic effects of the substituents. The bromine atom is deactivating, while the methoxy and methyl groups are activating.

-

Methyl Ester Protons: The protons of the methyl ester group are expected to appear as a singlet around 3.9 ppm.

-

Methoxy Protons: The protons of the methoxy group will also be a singlet, typically around 3.8 ppm.

-

Aromatic Methyl Protons: The protons of the methyl group attached to the aromatic ring will appear as a singlet at a more upfield position, around 2.4 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 165 - 170 | C=O (ester) |

| ~ 155 - 160 | C-OCH₃ |

| ~ 135 - 140 | C-CH₃ |

| ~ 130 - 135 | C-H (aromatic) |

| ~ 115 - 120 | C-Br |

| ~ 110 - 115 | C-H (aromatic) |

| ~ 55 - 60 | -OCH₃ (ether) |

| ~ 50 - 55 | -OCH₃ (ester) |

| ~ 15 - 20 | Ar-CH₃ |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear significantly downfield.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electron-withdrawing bromine will be shifted downfield, while the carbon attached to the electron-donating methoxy group will be shifted upfield.

-

Aliphatic Carbons: The carbons of the methoxy and methyl groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule.

| Predicted Absorption (cm⁻¹) | Vibration | Intensity |

| ~ 3000 - 3100 | Aromatic C-H stretch | Medium |

| ~ 2850 - 3000 | Aliphatic C-H stretch | Medium |

| ~ 1720 - 1740 | C=O stretch (ester) | Strong |

| ~ 1550 - 1600 | Aromatic C=C stretch | Medium |

| ~ 1200 - 1300 | C-O stretch (ester and ether) | Strong |

| ~ 550 - 750 | C-Br stretch | Medium-Strong |

Interpretation:

-

The most characteristic peak will be the strong absorption of the ester carbonyl group (C=O) around 1720-1740 cm⁻¹. [2]* The presence of the aromatic ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1550-1600 cm⁻¹ region. [3]* The C-O stretching of the ester and ether functionalities will result in strong absorptions in the 1200-1300 cm⁻¹ range.

-

The C-Br stretch will be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₀H₁₁BrO₃), which is approximately 258 and 260 g/mol , reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

-

Major Fragments:

-

Loss of a methoxy radical (•OCH₃) from the ester group to give a stable acylium ion (m/z = M - 31). [4] * Loss of the methyl ester group (•COOCH₃) to give a brominated toluene derivative (m/z = M - 59).

-

Further fragmentation of the aromatic ring.

-

Standard Operating Procedures for Spectroscopic Analysis

The following are generalized protocols for acquiring high-quality spectroscopic data for Methyl 6-bromo-3-methoxy-2-methylbenzoate.

Caption: Workflow for the synthesis and spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 or more). A proton-decoupled sequence should be used to obtain singlets for all carbon signals.

Infrared (IR) Spectroscopy

-

Sample Preparation: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl), and allowing the solvent to evaporate. For liquid samples, a drop can be placed between two salt plates.

-

Acquisition: Record the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron ionization (EI) is a standard method for small molecules and will likely produce a rich fragmentation pattern.

-

Analysis: The mass analyzer (e.g., a quadrupole) will separate the ions based on their mass-to-charge ratio (m/z).

Conclusion

This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of Methyl 6-bromo-3-methoxy-2-methylbenzoate. While experimental data is not widely available, the predictive analysis presented here, grounded in fundamental principles of spectroscopy, offers valuable insights for researchers working with this compound. The detailed protocols for synthesis and analysis are designed to be a practical resource in the laboratory.

References

-

Brainly. (2024). Look at the mass spectrum of methyl benzoate. Retrieved from brainly.com. [4]2. BenchChem. (n.d.). Unraveling the Molecular Blueprint: An In-depth Guide to the Mass Spectrometry Fragmentation of Methyl 4-formylbenzoate. Retrieved from BenchChem. [5]3. BenchChem. (n.d.). Technical Support Center: Synthesis of 6-Bromo-3-methoxy-2-methylbenzoic acid. Retrieved from BenchChem. [6]4. Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from Chemistry LibreTexts.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [3]7. BenchChem. (n.d.). Application Notes and Protocols for Esterification of 3,5-Dibromo-4-methoxybenzoic Acid. Retrieved from BenchChem.

Sources

1H NMR spectrum of Methyl 6-bromo-3-methoxy-2-methylbenzoate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 6-bromo-3-methoxy-2-methylbenzoate

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 6-bromo-3-methoxy-2-methylbenzoate (CAS No. 55289-16-2).[1][2] As a substituted aromatic compound, its structural elucidation is critical for researchers in synthetic chemistry and drug development. This document, intended for scientists and professionals in the field, details the predicted ¹H NMR spectrum based on established principles of chemical shifts and spin-spin coupling. It offers a causality-driven explanation for the expected spectral features, a robust experimental protocol for data acquisition, and guidance on data interpretation. The aim is to equip researchers with the necessary expertise to confidently identify and characterize this molecule, ensuring scientific integrity and accelerating research timelines.

Introduction to the Structural Analysis

Methyl 6-bromo-3-methoxy-2-methylbenzoate is a polysubstituted benzene derivative with the empirical formula C₁₀H₁₁BrO₃.[1] The precise arrangement of its functional groups—a methyl ester, a bromine atom, a methoxy group, and a methyl group—creates a unique electronic environment around each proton. ¹H NMR spectroscopy serves as an indispensable tool for verifying this structure by providing detailed information about the chemical environment, connectivity, and relative number of protons in the molecule.

The interpretation of its spectrum relies on a foundational understanding of how substituent effects modulate proton resonance frequencies. Electron-donating groups (EDGs) like the methoxy and methyl groups increase electron density on the aromatic ring, causing a shielding effect that shifts proton signals to a higher field (lower ppm). Conversely, electron-withdrawing groups (EWGs) such as the ester and bromine atom deshield nearby protons, shifting their signals to a lower field (higher ppm). This guide will systematically deconstruct these effects to predict the spectrum and provide a framework for empirical verification.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of Methyl 6-bromo-3-methoxy-2-methylbenzoate contains five distinct sets of chemically non-equivalent protons, which are expected to produce five unique signals in the ¹H NMR spectrum.

Molecular Structure and Proton Environments

The key to interpreting the spectrum is to first identify the unique proton environments within the molecule.

Caption: Molecular structure with unique proton groups labeled.

The five distinct proton environments are:

-

Aromatic Proton (H-4): The proton at position 4 of the benzene ring.

-

Aromatic Proton (H-5): The proton at position 5 of the benzene ring.

-

Ring Methyl Protons (-CH₃): The three protons of the methyl group at position 2.

-

Ring Methoxy Protons (-OCH₃): The three protons of the methoxy group at position 3.

-

Ester Methyl Protons (-COOCH₃): The three protons of the ester's methyl group.

Prediction of Chemical Shifts (δ) and Multiplicities

The chemical shift of each proton is governed by the electronic effects of the surrounding substituents. The predicted values are based on established principles of aromatic substitution and data from analogous compounds.[3][4][5]

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Prediction |

| H-4 | 7.2 – 7.4 | Doublet (d) | This proton is ortho to the electron-withdrawing bromine atom, leading to significant deshielding and a downfield shift. It experiences meta-coupling with H-5. |

| H-5 | 6.8 – 7.0 | Doublet (d) | This proton is ortho to the strongly electron-donating methoxy group, causing a shielding effect and a pronounced upfield shift relative to H-4. It also experiences meta-coupling with H-4. |

| Ester -OCH₃ | ~3.9 | Singlet (s) | The protons of a methyl ester typically appear in this region due to the deshielding effect of the adjacent carbonyl and oxygen atoms. No adjacent protons results in a singlet.[5] |

| Ring -OCH₃ | ~3.8 | Singlet (s) | Protons of a methoxy group attached directly to an aromatic ring are found in this range.[6] The absence of neighboring protons leads to a singlet. |

| Ring -CH₃ | ~2.4 | Singlet (s) | Aromatic methyl group protons are shielded compared to other substituents and typically resonate around this value.[6] It appears as a singlet due to the lack of adjacent protons. |

Prediction of Spin-Spin Coupling Constants (J)

Spin-spin coupling provides information about the connectivity of protons. In this molecule, the most significant coupling will be between the two aromatic protons, H-4 and H-5.

-

H-4 and H-5: These protons are three bonds apart in a meta relationship. The expected meta-coupling constant (³Jmeta) is typically small, in the range of 2-3 Hz.[3] This will result in both H-4 and H-5 signals appearing as sharp doublets.

-

Other Protons: The protons of the three methyl groups (-CH₃, -OCH₃, and -COOCH₃) have no adjacent, non-equivalent protons. Therefore, they will not exhibit splitting and will all appear as singlets.

Recommended Experimental Protocol for Spectrum Acquisition

Adherence to a standardized protocol is crucial for obtaining a high-quality, reproducible ¹H NMR spectrum. This protocol is designed to be self-validating by incorporating standard best practices.

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of Methyl 6-bromo-3-methoxy-2-methylbenzoate. This quantity is sufficient to obtain a high signal-to-noise ratio in a reasonable time.[7][8]

-

Solvent Selection: Use 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is an excellent solvent for a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) can serve as a secondary chemical shift reference.[8][9]

-

Dissolution: Combine the sample and solvent in a small vial. Vortex thoroughly until the solid is completely dissolved. A clear, homogenous solution is essential for high-resolution spectra.

-

Filtration: If any particulate matter remains, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical as suspended solids will severely degrade the magnetic field homogeneity and thus the spectral resolution.[9]

-

Labeling: Clearly label the NMR tube with the sample identity and solvent.

Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a Fourier-transform NMR spectrometer with a field strength of 400 MHz or higher for optimal signal dispersion.

-

Tuning and Matching: Tune and match the probe to the resonance frequency of ¹H in the specific sample.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8 to 16 scans. This is typically sufficient for a sample of this concentration.

-

Spectral Width: 0-12 ppm.

-

Data Processing and Interpretation Considerations

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phase and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

-

Calibration: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each of the five signals. The integration values should correspond to a 1:1:3:3:3 ratio, representing the two single aromatic protons and the three sets of three methyl protons, respectively.

-

Potential Impurities: Be aware of potential impurities arising from the synthesis, which often involves the bromination of 3-methoxy-2-methylbenzoic acid.[10] Signals from unreacted starting material or isomeric byproducts could be present. For instance, the carboxylic acid proton of the precursor would appear as a very broad singlet far downfield (>10 ppm).

Conclusion

The ¹H NMR spectrum of Methyl 6-bromo-3-methoxy-2-methylbenzoate is predicted to be highly informative and readily interpretable. The key diagnostic features are two doublets in the aromatic region, corresponding to the meta-coupled protons H-4 and H-5, and three distinct singlets in the upfield region, representing the ester methyl, ring methoxy, and ring methyl groups. The relative chemical shifts of the aromatic protons are dictated by the powerful and opposing electronic effects of the bromine and methoxy substituents. By following the detailed experimental protocol provided, researchers can obtain a high-quality spectrum that, when compared against these predictions, will allow for unambiguous structural confirmation of the target molecule.

References

-

Interpreting Aromatic NMR Signals. (2021). YouTube. [Link]

-

Short Summary of 1H-NMR Interpretation. Chem 360 Jasperse Ch. 13 Notes. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Madison College. [Link]

-

Interpreting H-NMR Spectra Aromatic Molecule. (2024). YouTube. [Link]

-

6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I - KPU Pressbooks. [Link]

-

Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. [Link]

-

A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed. [Link]

-

NMR Sample Preparation Guide. Scribd. [Link]

-

NMR Sample Preparation. Western University. [Link]

-

NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility. [Link]

-

1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0196406). NP-MRD. [Link]

-

Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Madison College. [Link]

-

Solved NMR spectra of methyl benzoate and methyl. Chegg.com. [Link]

-

Methyl 3-methyl benzoate - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

Xu, L., et al. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. [Link]

-

Methyl 6-bromo-3-methoxy-2-methylbenzoate. PubChem. [Link]

- The preparation method of the methoxy benzoic acid of 2 methyl 3.

-

2-bromo-3-methylbenzoic acid. Organic Syntheses Procedure. [Link]

-

1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

Sources

- 1. Methyl 6-bromo-3-methoxy-2-methylbenzoate 55289-16-2 [sigmaaldrich.com]

- 2. Methyl 6-bromo-3-methoxy-2-methylbenzoate | C10H11BrO3 | CID 54335079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 13C NMR Data for Substituted Methyl Benzoates

Introduction

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the carbon framework of molecules. For researchers and professionals in drug development and materials science, a thorough understanding of the 13C NMR spectra of aromatic compounds is fundamental to structure elucidation, purity assessment, and reaction monitoring. Substituted methyl benzoates serve as a classic model system for studying the transmission of electronic effects through an aromatic ring. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, which is modulated by the interplay of inductive and resonance effects from various substituents.

This guide provides a comprehensive analysis of the 13C NMR data for substituted methyl benzoates. It moves beyond a simple catalog of chemical shifts to explain the underlying principles governing these values. We will explore a robust experimental protocol for data acquisition, delve into a detailed analysis of substituent-induced chemical shifts (SCS), and present the data in a comparative format to illuminate key structural and electronic trends.

Core Principles: The 13C NMR Spectrum of Methyl Benzoate

The 13C NMR spectrum of the parent compound, methyl benzoate, provides a baseline for understanding its substituted analogues. The spectrum displays six distinct signals, corresponding to the eight carbon atoms in the molecule, due to the molecule's plane of symmetry.

-

Carbonyl Carbon (C=O): This carbon is significantly deshielded due to the strong electron-withdrawing effect of the two adjacent oxygen atoms and its sp2 hybridization. It typically appears in the 165-167 ppm region.[1]

-

Aromatic Carbons (C1-C6): These sp2 hybridized carbons resonate in the 128-133 ppm range.

-

Ipso-Carbon (C1): The carbon directly attached to the carbomethoxy group is found around 130.2 ppm.[2]

-

Ortho-Carbons (C2/C6): These carbons are adjacent to the substituent and appear at approximately 129.6 ppm.[2]

-

Meta-Carbons (C3/C5): These carbons are one position further removed and are observed around 128.4 ppm.[2]

-

Para-Carbon (C4): The carbon at the position opposite the substituent resonates at the most downfield position of the ring carbons, around 132.7 ppm, indicating it is the most deshielded of the C-H aromatic carbons.[1]

-

-

Methoxyl Carbon (-OCH3): This sp3 hybridized carbon is shielded relative to the aromatic carbons and appears significantly upfield, typically around 52.0 ppm.[2]

Experimental Protocol for High-Fidelity 13C NMR Data Acquisition

Acquiring clean, reproducible 13C NMR spectra is crucial for accurate analysis. The following protocol is a self-validating system designed for reliability and precision.

Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the substituted methyl benzoate sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a standard choice due to its excellent solubilizing power for these compounds and its single, well-defined solvent resonance at ~77.16 ppm, which serves as a convenient internal reference.[3][4]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Use a modern NMR spectrometer with a minimum field strength of 400 MHz (for ¹H) for optimal sensitivity and dispersion.

-

Tune and match the probe for the 13C frequency.

-

Shim the magnetic field on the sample to achieve optimal homogeneity, using the deuterium lock signal from the solvent.

-

-

Data Acquisition:

-

The standard experiment for routine analysis is a one-pulse (zgpg) sequence with broadband proton decoupling.[5] This technique collapses all ¹H-¹³C couplings into single lines for each unique carbon, simplifying the spectrum and enhancing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).[5][6]

-

Key Acquisition Parameters:

-

Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

-

Relaxation Delay (d1): 1-2 seconds. While quantitative 13C NMR requires longer delays (5x the longest T1), for routine structure elucidation where only chemical shifts are needed, a shorter delay is sufficient to acquire data in a reasonable time.[7]

-

Acquisition Time (aq): 1-2 seconds.

-

Number of Scans (ns): 128 to 1024, depending on the sample concentration and instrument sensitivity. The low natural abundance of 13C (1.1%) necessitates signal averaging.[5]

-

Spectral Width (sw): 0 to 220 ppm, to ensure all carbon signals, from the methoxyl to the carbonyl, are captured.

-

-

-

Data Processing:

-

Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform Fourier transformation, followed by phase correction.

-

Calibrate the spectrum by setting the CDCl3 solvent peak to 77.16 ppm or the TMS peak to 0.0 ppm.

-

Analysis of Substituent Effects on 13C Chemical Shifts

The true power of 13C NMR lies in its ability to probe the electronic perturbations caused by substituents on the aromatic ring. These substituent-induced chemical shifts (SCS) are a direct consequence of changes in the local electron density around each carbon nucleus. An increase in electron density leads to magnetic shielding (an upfield shift to lower ppm), while a decrease in electron density causes deshielding (a downfield shift to higher ppm).

We will consider two representative examples in the para position: the strongly electron-donating amino (-NH2) group and the strongly electron-withdrawing nitro (-NO2) group.

Data Summary: 13C Chemical Shifts (δ, ppm) in CDCl3

| Compound | Substituent (at C4) | C=O | C1 (ipso) | C2/C6 (ortho) | C3/C5 (meta) | C4 (para) | -OCH3 |

| Methyl Benzoate | -H | 167.1 | 130.2 | 129.6 | 128.4 | 132.7 | 52.0 |

| Methyl 4-Aminobenzoate | -NH2 | 166.8 | 120.0 | 131.5 | 113.7 | 151.0 | 51.7 |

| Methyl 4-Nitrobenzoate | -NO2 | 165.0 | 135.4 | 130.7 | 123.5 | 150.5 | 52.8 |

Data compiled from various sources.[1][2][3][8][9]

Interpretation of Trends

1. Electron-Donating Group (-NH2):

The amino group is a powerful resonance donor (+R effect) and a weak inductive acceptor (-I effect). The resonance effect dominates.

-

Para-Carbon (C4): Experiences a massive downfield shift to ~151.0 ppm. This is because the nitrogen lone pair directly donates electron density into the ring, but C4 is directly bonded to the electronegative nitrogen, which dominates its chemical shift.

-

Ortho-Carbons (C2/C6): Show a slight downfield shift (~131.5 ppm). While resonance donation increases electron density here, this effect is counteracted by the deshielding influence of the carbomethoxy group.

-

Meta-Carbons (C3/C5): Are strongly shielded, shifting upfield to ~113.7 ppm. The resonance effect places negative charge density at the ortho and para positions, which inductively shields the adjacent meta carbons.

-

Ipso-Carbon (C1): Is significantly shielded, shifting upfield to ~120.0 ppm. This reflects the overall increase in electron density in the ring system due to the -NH2 group.

-

Carbonyl (C=O) and Methoxyl (-OCH3) Carbons: Show minimal changes, indicating that the electronic effects are primarily transmitted through the aromatic π-system and have a less pronounced effect on the ester moiety itself.

2. Electron-Withdrawing Group (-NO2):

The nitro group is a potent resonance and inductive acceptor (-R and -I effects).

-

Para-Carbon (C4): Is significantly deshielded, shifting downfield to ~150.5 ppm due to direct attachment to the strongly withdrawing nitro group.

-

Ortho-Carbons (C2/C6): Are slightly deshielded (~130.7 ppm) as the resonance withdrawal of electron density is most strongly felt at the ortho and para positions.

-

Meta-Carbons (C3/C5): Are strongly deshielded, shifting downfield to ~123.5 ppm. The strong inductive withdrawal of the nitro group deshields these carbons.

-

Ipso-Carbon (C1): Is strongly deshielded, shifting downfield to ~135.4 ppm. This reflects the overall electron-poor nature of the aromatic ring.

-

Carbonyl (C=O) and Methoxyl (-OCH3) Carbons: The carbonyl carbon is shielded slightly (~165.0 ppm), while the methoxyl carbon is deshielded (~52.8 ppm). These more complex trends can arise from through-space effects and alterations in the conjugation between the ring and the carbonyl group.[1]

Visualization of Electronic Effects

The following diagram illustrates how electron-donating and electron-withdrawing groups modulate the electron density and, consequently, the 13C NMR chemical shifts of the aromatic carbons.

Caption: Substituent effects on aromatic 13C chemical shifts.

Conclusion

The 13C NMR spectra of substituted methyl benzoates offer a rich source of information about their electronic structure. The chemical shifts of the aromatic carbons are predictable and rationalized based on the interplay of inductive and resonance effects of the ring substituents. By following a standardized experimental protocol, researchers can obtain high-quality data that, when properly interpreted, becomes a powerful tool for structure confirmation and for understanding the transmission of electronic effects in conjugated systems. This guide provides the foundational knowledge and practical framework necessary for professionals to confidently utilize 13C NMR in their research and development endeavors.

References

- Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-243.

- Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X.

-

National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem Compound Database. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

-

Bromilow, J., Brownlee, R. T. C., Craik, D. J., Sadek, M., & Taft, R. W. (1986). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. The Journal of Organic Chemistry, 51(16), 3050-3055. [Link]

- Sivakumar, R., Sathyanarayana, D. N., & Ramprakash, Y. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Journal of Chemical Sciences, 97(5-6), 577-584.

-

Amass, A. J., & Tighe, B. J. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International, 47(3), 261-266. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-aminobenzoate. PubChem Compound Database. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-nitrobenzoate. PubChem Compound Database. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Brown, D. (n.d.). 13C NMR spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. Retrieved from [Link]

-

CEFIC-LRI. (n.d.). Measuring methods available and examples of their applications: 13C NMR. Central European Institute of Technology. [Link]

-

Helmy, S., & Leibfarth, F. A. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1594–1597. [Link]

-

Smith, M. E., & Dezen, D. (2016). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. In ACS Symposium Series (Vol. 1226, pp. 109–125). American Chemical Society. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 4-nitrobenzoate | C8H7NO4 | CID 12083 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of Methyl 6-bromo-3-methoxy-2-methylbenzoate

Introduction

Methyl 6-bromo-3-methoxy-2-methylbenzoate (CAS No: 55289-16-2) is a substituted aromatic ester that serves as a crucial building block in advanced organic synthesis.[1] Its unique arrangement of bromo, methoxy, and methyl functional groups makes it a versatile intermediate for constructing complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. Professionals in drug development may encounter this or structurally similar compounds as precursors to active pharmaceutical ingredients (APIs). For instance, related substituted benzoates are pivotal in the synthesis of targeted therapies like kinase inhibitors.[2]

Given its reactivity and toxicological profile, a comprehensive understanding of its safe handling is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and experimental integrity. This guide provides a detailed framework for researchers, scientists, and drug development professionals, moving beyond procedural checklists to explain the causality behind essential safety protocols. The methodologies described herein are designed as self-validating systems to ensure a robust culture of safety when working with this compound.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment begins with a clear understanding of the compound's intrinsic properties and associated hazards. While it is a solid at room temperature, the primary risks stem from its potential for absorption and irritation upon contact or inhalation of dust particles.[3]

Physicochemical Properties

The physical characteristics of a compound dictate its behavior under laboratory conditions and inform handling and storage requirements.

| Property | Value | Source |

| IUPAC Name | methyl 6-bromo-3-methoxy-2-methylbenzoate | PubChem[1] |

| CAS Number | 55289-16-2 | Sigma-Aldrich[3] |

| Molecular Formula | C₁₀H₁₁BrO₃ | PubChem[1] |

| Molecular Weight | 259.10 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Storage Class | 11 (Combustible Solids) | Sigma-Aldrich[3] |

Toxicological Profile and GHS Classification

Methyl 6-bromo-3-methoxy-2-methylbenzoate is classified as hazardous under the Globally Harmonized System (GHS). The primary concern is acute toxicity through multiple routes of exposure.

| GHS Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.[1]H312: Harmful in contact with skin.[1]H332: Harmful if inhaled.[1] |

Expert Insight: The formal GHS classification provides a baseline for risk. However, it is crucial to recognize that structurally related brominated aromatic compounds frequently exhibit significant irritation potential.[4][5][6] Therefore, even in the absence of specific H-statements for irritation (H315, H319, H335) for this exact molecule in all databases, a conservative approach that assumes irritant properties is scientifically prudent and essential for ensuring personnel safety. This justifies the stringent PPE and handling controls outlined in subsequent sections.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes eliminating hazards at their source. When handling a hazardous solid like Methyl 6-bromo-3-methoxy-2-methylbenzoate, engineering controls are the primary defense, supplemented by mandatory PPE.

Engineering Controls: The Primary Barrier

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the most critical control to mitigate the inhalation hazard (H332) by preventing dust and vapors from entering the laboratory atmosphere.[7]

-

Ventilation: The laboratory should be equipped with general ventilation that ensures a minimum of 6-12 air changes per hour to support the primary function of the fume hood.

-

Safety Stations: An operational eyewash station and safety shower must be located in close proximity to the workstation.[8][9]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential to protect against direct contact. The selection of PPE must be deliberate and mapped directly to the identified risks.

-

Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[10] For procedures with a higher risk of splashing, such as transfers of solutions, a full-face shield should be worn in addition to goggles. This protects against potential irritant properties.[7]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn at all times. Gloves must be inspected for tears or punctures before each use.[7][10] This is a critical barrier against the dermal toxicity hazard (H312).

-

Lab Coat: A flame-resistant lab coat with full-length sleeves is required to prevent incidental skin contact.[7]

-

-

Respiratory Protection: When engineering controls (i.e., a fume hood) are functioning correctly, additional respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a full-face respirator with appropriate cartridges should be used by emergency response personnel.[10]

Caption: Step-by-step workflow for handling the compound.

Section 4: Storage and Waste Management

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Chemical Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. [8]* Location: Keep in a designated cabinet for toxic or hazardous solids. The storage area should be locked to restrict access to authorized personnel. [11]* Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions. [5][8]

Waste Management

-

Classification: All materials contaminated with Methyl 6-bromo-3-methoxy-2-methylbenzoate, including excess solid, contaminated PPE, and weigh boats, must be treated as hazardous waste. [7]* Segregation: Use a dedicated, clearly labeled, and sealed container for solid hazardous waste. Do not mix with other waste streams unless compatibility has been verified.

-

Disposal: Do not dispose of this chemical down the drain or in regular trash. [7]All waste must be disposed of through a licensed environmental waste management company in accordance with local, state, and federal regulations. [9]

Section 5: Emergency Procedures and First Aid

Rapid and correct response to an emergency can significantly mitigate harm.

| Emergency Type | Procedure |

| Chemical Spill | • Evacuate personnel from the immediate area.• If the spill is large or outside of a fume hood, alert emergency responders.• For small spills inside a fume hood, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), sweep it up carefully to avoid creating dust, and place it in a sealed container for hazardous waste disposal.<[12][13]br>• Decontaminate the area thoroughly. |

| Fire | • The compound is a combustible solid.<[3]br>• Use a dry chemical, carbon dioxide, or chemical foam extinguisher.<[12]br>• Firefighters must wear a self-contained breathing apparatus (SCBA) as thermal decomposition may produce toxic carbon oxides and hydrogen bromide gas. [10][12] |

| Personnel Exposure | See detailed First Aid measures below. |

First Aid Measures

Immediate and appropriate first aid is critical. Always seek medical attention after any exposure.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention. [8][10]* Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention. [8][10]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [4][8]* Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice. [10][14]

Conclusion

Methyl 6-bromo-3-methoxy-2-methylbenzoate is a valuable synthetic intermediate whose utility is matched by its potential hazards. Adherence to the principles outlined in this guide—prioritizing engineering controls, mandating correct PPE, following rigorous handling protocols, and preparing for emergencies—is paramount. By understanding the causal links between the compound's properties and the required safety measures, researchers can foster a secure environment that enables scientific advancement without compromising personal or environmental health.

References

-

PubChem. (n.d.). Methyl 6-bromo-3-methoxy-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2010). Retracted: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Retrieved from [Link]

Sources

- 1. Methyl 6-bromo-3-methoxy-2-methylbenzoate | C10H11BrO3 | CID 54335079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]

- 3. Methyl 6-bromo-3-methoxy-2-methylbenzoate 55289-16-2 [sigmaaldrich.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. 3-Bromo-6-methoxy-2-methylbenzoic acid | C9H9BrO3 | CID 2752992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. aksci.com [aksci.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. chemos.de [chemos.de]

MSDS for Methyl 6-bromo-3-methoxy-2-methylbenzoate

An In-depth Technical Guide to Methyl 6-bromo-3-methoxy-2-methylbenzoate: Properties, Safety, and Handling

Foreword

As a Senior Application Scientist, I've witnessed the pivotal role of specialized chemical reagents in the landscape of modern drug discovery and development. Methyl 6-bromo-3-methoxy-2-methylbenzoate is one such compound—a versatile intermediate whose structural motifs are of significant interest in the synthesis of complex molecular architectures. This guide is intended for researchers, scientists, and professionals in the field, providing a comprehensive overview of its properties, a thorough assessment of its hazards, and practical, field-tested advice on its safe handling and application. The aim is to move beyond a mere recitation of safety data, offering instead a holistic understanding rooted in the principles of chemical reactivity and toxicology.

Chemical Identity and Physicochemical Properties

Methyl 6-bromo-3-methoxy-2-methylbenzoate is a substituted aromatic ester. Its utility in organic synthesis stems from the interplay of its functional groups: an activating methoxy group, a sterically influential methyl group, a reactive bromo-substituent, and a methyl ester that can be readily hydrolyzed or transformed.

Structural and Molecular Information

| Property | Value | Source |

| IUPAC Name | methyl 6-bromo-3-methoxy-2-methylbenzoate | [1] |

| CAS Number | 55289-16-2 | |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |

| Molecular Weight | 259.10 g/mol | [1] |

| Canonical SMILES | COC1=CC(=C(C(=O)OC)C(=C1)C)Br | |

| InChI Key | TUXBCXWWUOZFOX-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Source |

| Physical Form | Solid | |

| Flash Point | Not applicable | |

| Water Solubility | Insoluble | |

| Storage Class | 11 - Combustible Solids |

Hazard Identification and Toxicological Assessment

A nuanced understanding of the hazards associated with a chemical is paramount for its safe utilization. The hazard profile of Methyl 6-bromo-3-methoxy-2-methylbenzoate is primarily dictated by its classification as an acute toxicant and an irritant.

GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. For this compound, the classifications are as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

Source:[1]

Toxicological Insights